![molecular formula C8H14ClNO3 B2403056 Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride CAS No. 2287249-29-8](/img/structure/B2403056.png)
Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride” is a complex organic compound. It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which is an operationally simple, practical, and economical method . It involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . This allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a total of 28 bonds, including 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives are diverse. For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . The reaction proceeds at room temperature with an O2 balloon as the oxidant using commercially available materials as the substrates and catalysts .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : Research has explored various synthesis methods for related compounds, such as Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, through thermolysis and phase-transfer catalysis conditions (Krutošíková et al., 1997). Similarly, the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids and its derivatives has been studied (Bencková & Krutošíková, 1997).
Structural and Aromaticity Studies : Investigations into the aromaticity of dihetero analogues of pentalene dianion, including methyl furo[3,2-b]pyrrole-5-carboxylate derivatives, have been conducted to understand their stability and aromatic character (Cyrański et al., 2001).
Chemical Reactions and Properties
Reactivity Studies : Research on furo[2,3-b]pyrrole and furo[3,2-b]pyrrole-type aldehydes has been conducted to understand their reactions with various compounds, such as malononitrile and methyl cyanoacetate (Sleziak et al., 1999).
Microwave Irradiation Effects : The impact of microwave irradiation on the reactions of furo[3,2-b]pyrrole and furo[2,3-b]pyrrole-2-carbaldehydes with active methylene compounds has been studied, showing a reduction in reaction time while maintaining yields (Krutošíková et al., 2000).
Mecanismo De Acción
Direcciones Futuras
Due to the diversity of pyrrole analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research may focus on the design and synthesis of bioactive heterocycles, physicochemical interactions, nano/microparticulates, and topical formulations especially against microbial infections .
Propiedades
IUPAC Name |
methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-11-8(10)6-4-12-7-3-9-2-5(6)7;/h5-7,9H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQPHFBOYVLDSL-RYLOHDEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC2C1CNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CO[C@H]2[C@@H]1CNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-5-{[6-(4-fluorophenoxy)pyridin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2402973.png)
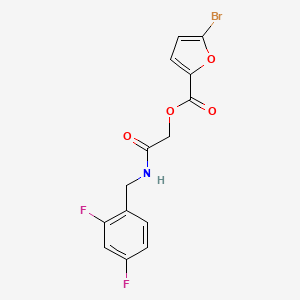
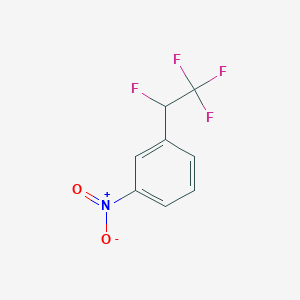
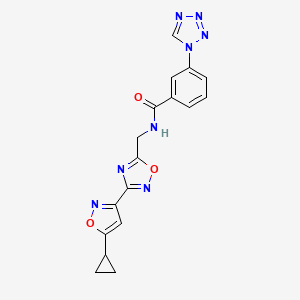
![(Z)-3-(5-((3-(benzo[d][1,3]dioxol-5-yl)-2-imino-4-oxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid](/img/structure/B2402982.png)
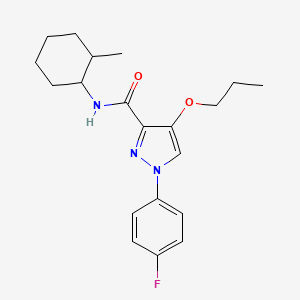
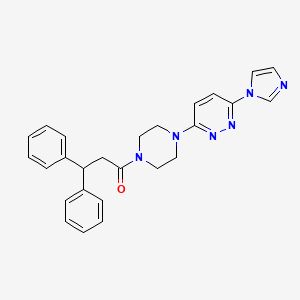
![5-ethoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402986.png)
![methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2402988.png)
![benzofuran-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2402989.png)
![N-(furan-2-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2402990.png)
![3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B2402992.png)

![2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2402996.png)
